molecular formula C9H13N3 B2999061 N-cyclopentylpyrimidin-2-amine CAS No. 419557-00-9

N-cyclopentylpyrimidin-2-amine

Cat. No.: B2999061
CAS No.: 419557-00-9
M. Wt: 163.224
InChI Key: OTPXNHRKTKAFCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-cyclopentylpyrimidin-2-amine” are not directly available, research on 2-aminopyrimidine derivatives provides some insight. These compounds are typically prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

N-cyclopentylpyrimidin-2-amine derivatives have been extensively studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Such inhibitors are considered promising for anticancer drug development. For instance, a study by (Tadesse et al., 2017) details the discovery of novel pyrimidin-2-amine derivatives as potent and selective inhibitors of CDK4 and CDK6. These compounds were found to be effective in inhibiting tumor growth in acute myeloid leukemia mouse models.

Synthesis and Chemical Properties

The chemical synthesis and properties of this compound derivatives have been a subject of research, contributing to the development of new chemical compounds. A study by (Gazizov et al., 2015) discusses the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidines.

Molecular Recognition and Binding

This compound derivatives have also been studied for their molecular recognition and binding properties. (Furuta et al., 1991) synthesized amine-containing, cytosine-based ditopic receptors capable of complexing with guanosine monophosphate, demonstrating the potential for specific molecular interactions.

Other Applications

In addition to the above, this compound derivatives have been explored in various other areas of scientific research, including the development of novel dihydrofolate reductase inhibitors (Wyss et al., 2003), potential use in antitumor activity (Sirakanyan et al., 2019), and application in tandem mass spectrometry for predicting chemical transformations (Wang et al., 2006).

Properties

IUPAC Name

N-cyclopentylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPXNHRKTKAFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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